1-(Pyridin-4-YL)ethane-1,2-diol
CAS No.: 1750-96-5
VCID: VC8247804
Molecular Formula: C7H9NO2
Molecular Weight: 139.15
* For research use only. Not for human or veterinary use.

Description |
1-(Pyridin-4-YL)ethane-1,2-diol is an organic compound featuring a pyridine ring substituted with a diol functional group on an ethane chain. Its structure combines the aromatic heterocyclic properties of pyridine with the hydrophilic characteristics of the diol moiety. This duality makes it a candidate for various applications in medicinal chemistry, material science, and catalysis. Structural CharacteristicsThe molecular structure of 1-(Pyridin-4-YL)ethane-1,2-diol can be described as follows:
General SynthesisThe compound is typically synthesized through:
Example Reaction SchemeA common pathway involves the reaction of 4-bromopyridine with ethylene glycol derivatives under basic conditions to yield the desired product. Medicinal Chemistry
Material Science
Catalysis
Biological ActivityStudies suggest that derivatives of pyridine-based diols exhibit:
Stability and Reactivity
Limitations and ChallengesWhile promising, challenges include:
|
---|---|
CAS No. | 1750-96-5 |
Product Name | 1-(Pyridin-4-YL)ethane-1,2-diol |
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 |
IUPAC Name | 1-pyridin-4-ylethane-1,2-diol |
Standard InChI | InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2 |
Standard InChIKey | SYNOTUYVMZZAAQ-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C(CO)O |
Canonical SMILES | C1=CN=CC=C1C(CO)O |
PubChem Compound | 56975335 |
Last Modified | Jul 26 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume